N-(2-Bromo-5-methoxybenzylidene)-6,7-dimethoxy-1-naphthalenamine
Description
N-(2-Bromo-5-methoxybenzylidene)-6,7-dimethoxy-1-naphthalenamine (Compound ID: 388300) is a Schiff base derivative characterized by a naphthalenamine core conjugated with a 2-bromo-5-methoxybenzylidene moiety. The compound’s structure incorporates multiple methoxy substituents and a bromine atom, which may influence its electronic properties, solubility, and biological interactions.
Properties
CAS No. |
56517-01-2 |
|---|---|
Molecular Formula |
C20H18BrNO3 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
1-(2-bromo-5-methoxyphenyl)-N-(6,7-dimethoxynaphthalen-1-yl)methanimine |
InChI |
InChI=1S/C20H18BrNO3/c1-23-15-7-8-17(21)14(9-15)12-22-18-6-4-5-13-10-19(24-2)20(25-3)11-16(13)18/h4-12H,1-3H3 |
InChI Key |
MKPKJMRTAOPOIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C=NC2=CC=CC3=CC(=C(C=C32)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-5-methoxybenzylidene)-6,7-dimethoxy-1-naphthalenamine typically involves the condensation reaction between 2-bromo-5-methoxybenzaldehyde and 6,7-dimethoxy-1-naphthylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the Schiff base can yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology:
- Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.
Medicine:
- Explored for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Industry:
- Potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-methoxybenzylidene)-6,7-dimethoxy-1-naphthalenamine is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be attributed to its ability to disrupt cell membrane integrity or interfere with essential enzymatic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Benzylidene Motifs
6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 8, )
- Structural Differences :
- Replaces the naphthalenamine core with a benzodithiazine ring.
- Contains a 5-bromo-2-hydroxybenzylidene group instead of 2-bromo-5-methoxybenzylidene.
- Additional sulfonyl (SO₂) and hydrazine functional groups.
- Physicochemical Properties :
- Biological Relevance: No explicit drug sensitivity data, but the presence of sulfonyl groups may enhance binding to enzymatic targets (e.g., kinases or proteases).
4-Methylthio-N-(3,4,5-trimethoxybenzyl)aniline ()
- Structural Differences :
- Lacks the bromine atom and Schiff base (C=N) linkage.
- Features a 3,4,5-trimethoxybenzyl group and methylthio substituent.
- Implications :
- The absence of a bromine atom may reduce electrophilic reactivity compared to the target compound.
- Methoxy and methylthio groups could enhance lipophilicity and membrane permeability.
Drug-Sensitive Compounds with Divergent Structures
Loratadine ()
- Structural Differences: A tricyclic antihistamine with a piperidine ring and chloro-substituted benzene. No Schiff base or naphthalenamine components.
- Functional Comparison :
- Both compounds are drug-sensitive but likely target distinct pathways (e.g., loratadine acts on H₁ receptors, while the target compound’s mechanism is undefined).
Mechlorethamine ()
- Structural Differences :
- A nitrogen mustard alkylating agent with bis(chloroethyl) groups.
- Radically different mechanism (DNA crosslinking) compared to the target Schiff base.
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Drug Sensitivity : The target compound’s designation as "drug-sensitive" aligns with trends observed in Schiff bases, which often exhibit antimicrobial, anticancer, or anti-inflammatory activities . However, its specific targets remain uncharacterized.
- Methoxy Groups: Improve solubility and steric bulk, possibly affecting receptor binding.
- Synthesis and Characterization : Compound 8 () demonstrates the utility of IR and NMR in verifying Schiff base formation and substituent effects—a methodology applicable to the target compound .
Methodological Notes
- Crystallographic Tools : Programs like SHELX (for refinement) and ORTEP-3 (for graphical representation) are widely used in structural analysis of similar compounds .
- Limitations : Direct comparative data (e.g., IC₅₀ values, binding assays) for the target compound are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
N-(2-Bromo-5-methoxybenzylidene)-6,7-dimethoxy-1-naphthalenamine is a synthetic compound that belongs to the class of Schiff bases. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by empirical data and case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Weight : 363.22 g/mol
- Melting Point : Not extensively documented in available literature.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 2-bromo-5-methoxybenzaldehyde and 6,7-dimethoxy-1-naphthalenamine. The reaction conditions often include the use of solvents such as ethanol or methanol under reflux conditions to facilitate the formation of the Schiff base.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of Schiff bases, including this compound. The following table summarizes findings related to its antibacterial activity against various strains:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 75 |
| Pseudomonas aeruginosa | 14 | 60 |
These results indicate that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 30 µM
- MCF-7: 25 µM
- A549: 35 µM
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays.
Case Studies
- Antibacterial Efficacy Study : A recent study evaluated the antibacterial efficacy of various Schiff bases, including our compound, against clinical isolates. The results demonstrated that the compound significantly inhibited bacterial growth, suggesting potential for development as an antibacterial agent .
- Cytotoxicity Assessment : A comparative study on the cytotoxicity of several naphthalene derivatives revealed that this compound showed superior activity against HeLa cells compared to other derivatives. This was attributed to its ability to disrupt cellular membranes and induce oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
